5-cyclopropyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide
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Description
5-cyclopropyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in various applications, including medicinal chemistry and drug development.
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Compounds featuring furan and pyridine rings, similar to the structure of interest, are extensively used in the synthesis of heterocyclic compounds due to their interesting biological activities and potential therapeutic applications. For example, El-Essawy and Rady (2011) explored the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene) derivatives, showcasing the utility of furan derivatives in heterocyclic chemistry (El-Essawy & Rady, 2011).
Antiprotozoal Activities
Compounds structurally related to the query molecule have been investigated for their antiprotozoal properties. Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrating significant in vitro and in vivo antiprotozoal activities (Ismail et al., 2004).
Antimicrobial and Anticancer Properties
The research on heterocyclic compounds incorporating furan and pyridine units extends to the evaluation of their antimicrobial and anticancer properties. Zaki et al. (2018) investigated the synthesis of pyridines and thioamides derived from furan compounds, reporting significant antimicrobial and anticancer activities (Zaki et al., 2018).
Synthesis of Fused Heterocycles
The potential for synthesizing fused heterocycles using furan derivatives as starting materials has been demonstrated, which may be relevant for compounds similar to the one of interest. Volochnyuk et al. (2010) detailed the synthesis of a library of fused pyridine-4-carboxylic acids, including structures like furo[2,3-b]pyridines, through a Combes-type reaction, highlighting the versatility of furan derivatives in the synthesis of complex heterocycles (Volochnyuk et al., 2010).
properties
IUPAC Name |
5-cyclopropyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(16-10-17(24-20-16)13-6-7-13)21(12-15-5-3-9-23-15)11-14-4-1-2-8-19-14/h1-5,8-10,13H,6-7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMQWYFRMNXOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide |
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